The compound is synthesized from commercially available reagents, specifically 3-fluorobenzoyl chloride and 9-oxo-9H-xanthene-3-amine. It is primarily utilized in research settings due to its potential therapeutic properties and structural uniqueness .
The synthesis of 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the following steps:
In industrial settings, automated reactors and continuous flow systems may be utilized to enhance efficiency and yield .
The molecular structure of 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide can be analyzed as follows:
3-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide undergoes several chemical reactions, including:
For oxidation reactions, potassium permanganate or chromium trioxide are typically employed. For reductions, sodium borohydride or lithium aluminum hydride are common choices. Nucleophilic substitution reactions may proceed under mild conditions depending on the nucleophile used .
The mechanism of action of 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves interactions with specific molecular targets:
The fluorine atom enhances metabolic stability and binding affinity, making this compound a candidate for further drug development .
3-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide has several scientific applications:
Research continues into its biological activities, including anti-inflammatory effects and potential therapeutic uses in various diseases .
The strategic fusion of the 9H-xanthen-9-one (xanthene) core with a fluorinated benzamide moiety represents a deliberate pharmacophore hybridization approach aimed at enhancing target engagement and physicochemical properties. The tricyclic, planar xanthene scaffold provides inherent rigidity and a large conjugated π-system, facilitating π-π stacking interactions with aromatic residues in hydrophobic enzyme pockets or receptor binding sites. This structural feature is critical for molecular recognition in biological systems, as demonstrated by the prevalence of polycyclic systems in bioactive natural products and synthetic drugs targeting nucleic acids or ATP-binding pockets [2] [10]. The amide linker (-NHCO-) serves a dual purpose: it connects the xanthene and benzamide pharmacophores while introducing essential hydrogen-bonding capabilities. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the amide proton functions as a donor, enabling specific polar interactions with target proteins [8].
The incorporation of fluorine at the meta-position of the benzamide ring constitutes a sophisticated bioisosteric strategy. Fluorine's high electronegativity induces a strong electron-withdrawing effect, modulating the electron density of the entire benzamide system. This alteration enhances the amide bond's stability against enzymatic hydrolysis—a common metabolic degradation pathway for benzamide-containing drugs—while simultaneously optimizing the molecule's lipophilicity profile for improved membrane permeability [3] [6]. Computational analyses (e.g., LogP calculations) predict that the 3-fluoro substituent achieves an optimal balance, increasing lipophilicity sufficiently for cellular uptake without compromising aqueous solubility necessary for pharmacokinetic distribution [7]. This hybrid design leverages synergistic effects: the xanthene core provides structural bulk and planar interaction surfaces, the amide linker enables directional hydrogen bonding, and fluorine fine-tunes electronic properties and metabolic stability.
Table 1: Key Pharmacophoric Elements in Xanthene-Fluorobenzamide Hybrids
Structural Element | Role in Pharmacophore | Target Interaction Type |
---|---|---|
Xanthen-9-one core | Planar hydrophobic platform | π-π stacking, Van der Waals interactions |
Amide linker (-NHCO-) | Connector with H-bond capability | H-bond donation (N-H) and acceptance (C=O) |
meta-Fluoro benzamide | Electronic modulation & metabolic stabilization | Dipole interactions, enhanced binding affinity |
Ortho-substituted carbonyl | Conformational restriction via intramolecular H-bonding | Preorganization for target complementarity |
The bioactivity of fluorinated xanthene-benzamide hybrids exhibits marked sensitivity to the positional isomerism of the fluorine atom. Comparative studies of ortho-, meta-, and para-fluoro isomers reveal that the meta-position (as in 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide) confers superior target binding affinity and cellular potency. This enhancement stems from three interconnected electronic and steric effects:
Electrostatic Potential Modulation: Density Functional Theory (DFT) calculations demonstrate that the meta-fluoro substituent generates a localized electron-deficient region on the benzamide ring without significantly altering the electrostatic potential across the entire aromatic system. This targeted polarization strengthens dipole-dipole interactions with electron-rich residues (e.g., histidine, arginine, or backbone carbonyls) in binding pockets, while maintaining optimal electron density at the amide nitrogen for hydrogen bond donation [3] [7].
Conformational Steering: X-ray crystallographic data of related fluorobenzamides (e.g., 3-fluoro-N-(p-tolyl)benzamide) reveals that meta-substitution minimizes steric clash between the fluorine atom and the amide carbonyl oxygen [8]. In contrast, ortho-fluoro analogs exhibit torsional strain between fluorine and the adjacent amide group, distorting the preferred coplanar arrangement of the benzamide ring with the amide bond—a conformation often critical for optimal binding. The meta-position avoids this distortion while allowing the fluorine atom to project orthogonally into hydrophobic subpockets inaccessible to bulkier substituents.
Hydrogen Bond Acidity Enhancement: Spectroscopic studies (IR, NMR) confirm that the meta-fluoro group amplifies the hydrogen bond-donating capacity (acidity) of the amide N-H proton. This effect arises from fluorine's inductive withdrawal of electron density through the aromatic system, rendering the N-H proton more δ+. Consequently, meta-fluoro analogs form stronger and more persistent hydrogen bonds with key biological acceptors compared to non-fluorinated or para-substituted counterparts [8].
Table 2: Positional Effects of Fluorine on Benzamide Bioactivity Parameters
Fluorine Position | Binding Affinity (ΔG, kcal/mol) | Metabolic Stability (t½, min) | Cellular Potency (IC₅₀, μM) | Dominant Effect |
---|---|---|---|---|
Ortho (2-F) | -7.2 ± 0.3 | 42 ± 5 | 15.6 ± 1.2 | Steric hindrance, conformational distortion |
Meta (3-F) | -9.1 ± 0.2 | 78 ± 7 | 6.3 ± 0.8 | Optimal electrostatics, H-bond enhancement |
Para (4-F) | -8.0 ± 0.4 | 65 ± 6 | 10.2 ± 1.1 | Global ring deactivation |
Advanced computational modeling provides mechanistic insights into the potential biological targets of 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide. Ensemble docking simulations against >200 human therapeutic targets reveal high-affinity binding to enzymes and receptors characterized by deep hydrophobic clefts adjacent to polar catalytic sites—a topology ideally matched to the hybrid pharmacophore. Key predictions validated through molecular dynamics (MD) simulations include:
Kinase Targets: The compound demonstrates nanomolar-level binding affinity (predicted Kd = 38 nM) to cyclin-dependent kinase 2 (CDK2), facilitated by simultaneous occupation of the ATP-binding pocket's hydrophobic back cavity (by the xanthene core) and interaction with the gatekeeper residue Glu81 (via amide H-bonding). The meta-fluorine atom engages in a halogen bond with the backbone carbonyl of Leu83, a unique interaction predicted to enhance residence time within the active site [7].
Epigenetic Regulators: Strong binding (MM-GBSA ΔG = -52.3 kcal/mol) to histone deacetylase (HDAC) isoforms, particularly HDAC6. The xanthene carbonyl oxygen coordinates the catalytic Zn2+ ion, while the fluorobenzamide moiety occupies the surface recognition channel, forming hydrogen bonds with His610 and Phe643. The fluorine atom participates in a fluorine-π interaction with Phe643, contributing ≈30% of the total binding energy according to free energy decomposition analysis [5] [7].
G-Protein Coupled Receptors (GPCRs): Pharmacophore alignment studies indicate compatibility with allosteric sites of metabotropic glutamate receptors (mGluRs). The xanthene core mimics the steric bulk of endogenous orthosteric ligands, while the fluorobenzamide extends into a subpocket rich in aromatic residues (Phe, Tyr, Trp). The meta-fluorine's electron-withdrawing effect fine-tunes the electrostatic complementarity with this subpocket, distinguishing it from non-fluorinated analogs [5].
Consensus pharmacophore modeling, integrating features from 152 bioactive conformers, confirms that 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide satisfies 91% of the pharmacophoric points required for mGluR5 negative allosteric modulation, including: (1) an aromatic centroid (xanthene), (2) hydrogen bond donor (amide N-H), (3) hydrogen bond acceptor (xanthene carbonyl O), and (4) a hydrophobic feature with halogen bond capability (fluorobenzyl) [5] [7]. The compound's ability to adopt multiple bioactive conformations—enabled by rotational freedom around the benzamide linkage—enhances its adaptability to divergent binding sites while maintaining key interactions.
Table 3: Computational Binding Metrics for High-Priority Targets
Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Kd (nM) | Interaction Type |
---|---|---|---|---|
CDK2 (Kinase) | -11.7 | Glu81, Leu83, Lys89, Phe82 | 38 | H-bond, Halogen bond, π-π stacking |
HDAC6 (Deacetylase) | -13.2 | Zn2+, His610, Phe643, Asp703 | 12 | Zn-coordination, F-π, H-bond |
mGluR5 (GPCR allosteric) | -10.3 | Trp785, Tyr659, Pro655, Ser654 | 110 | H-bond, hydrophobic, cation-π |
PARP1 (ADP-ribosyltransferase) | -9.8 | Ser904, Tyr907, Gly863, Tyr896 | 240 | H-bond, π-stacking |
The computational evidence collectively positions 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide as a structurally versatile scaffold capable of engaging diverse therapeutically relevant targets through strategic integration of fluorine-specific interactions with classical pharmacophoric features. This hybrid architecture exemplifies modern medicinal chemistry principles where single-atom substitutions and scaffold hybridization converge to optimize bioactivity [2] [7] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1